

Technical Guide: 3-Bromo-2-iodofuran (CAS No. 72167-52-3)

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Compound of Interest

Compound Name: 3-Bromo-2-iodofuran

Cat. No.: B3280750

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodofuran is a dihalogenated heterocyclic compound with potential applications in organic synthesis, particularly as a building block for the creation of more complex molecular architectures. Its utility in medicinal chemistry and drug development lies in the differential reactivity of the bromine and iodine substituents, which allows for selective functionalization through various cross-coupling reactions. This guide provides a summary of the available technical information for **3-Bromo-2-iodofuran**.

Molecular Structure and Properties

The molecular structure and key identifiers for **3-Bromo-2-iodofuran** are presented below.

Identifier	Value	Reference
CAS Number	72167-52-3	
Molecular Formula	C4H2BrIO	
Molecular Weight	272.87 g/mol	
Canonical SMILES	C1=COC(=C1Br)I	
InChI	InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H	
InChIKey	HTSODYWNVCMVCF-UHFFFAOYSA-N	

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of **3-Bromo-2-iodofuran**.

Property	Value
XLogP3-AA	2.4
Topological Polar Surface Area	13.1 Å ²
Heavy Atom Count	7
Complexity	68.7
Monoisotopic Mass	271.83337 g/mol

Note: The data in the table above are computationally derived and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromo-2-iodofuran** was not found in a review of publicly available scientific literature. However, the synthesis of

halogenated furans often proceeds through the halogenation of a furan precursor or through cyclization reactions of appropriately substituted acyclic starting materials.

General Illustrative Synthesis of a Halogenated Furan (Example: 2-Bromofuran)

The following is a general procedure for the synthesis of 2-bromofuran, which illustrates a common method for the bromination of a furan ring. This is not a validated protocol for **3-Bromo-2-iodofuran**.

Materials:

- Furan
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)

Procedure:

- A solution of furan in DMF is prepared in a three-necked, round-bottomed flask.
- A solution of N-Bromosuccinimide in DMF is added dropwise to the furan solution while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic.
- After the complete addition of the NBS solution, the reaction mixture is stirred at ambient temperature for an additional 2-4 hours.
- The product, 2-bromofuran, can be isolated from the reaction mixture by direct steam distillation.

Reactivity and Potential Applications

The primary utility of **3-Bromo-2-iodofuran** in organic synthesis is expected to be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2-position of the furan ring.

Illustrative General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which could likely be adapted for **3-Bromo-2-iodofuran**.

Materials:

- **3-Bromo-2-iodofuran** (or other aryl halide)
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., DMF/ H_2O mixture)

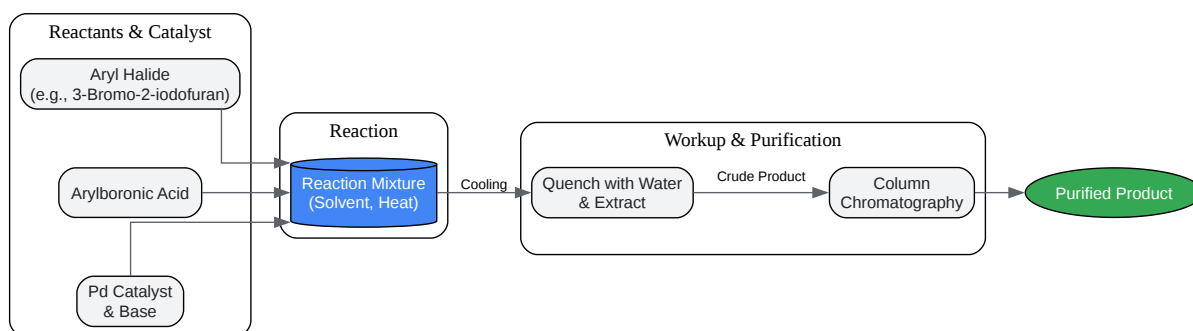
Procedure:

- To a solution of the aryl halide (e.g., **3-Bromo-2-iodofuran**) in a suitable solvent system (such as DMF and water), the palladium catalyst and a base are added under an inert atmosphere (e.g., argon).
- The arylboronic acid is then added to the reaction mixture.
- The reaction is heated to an appropriate temperature (often reflux) and monitored for completion (e.g., by TLC or GC-MS).
- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.
- The crude product is then purified by column chromatography.

Visualizations

General Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a key potential application for **3-Bromo-2-iodofuran**.



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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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